[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate [4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20224629
InChI: InChI=1S/C12H6F6N2.2C11H6F2N.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-6H;2*1-4,6-7H;/q;2*-1;+3
SMILES:
Molecular Formula: C34H18F10IrN4+
Molecular Weight: 864.7 g/mol

[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate

CAS No.:

Cat. No.: VC20224629

Molecular Formula: C34H18F10IrN4+

Molecular Weight: 864.7 g/mol

* For research use only. Not for human or veterinary use.

[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate -

Specification

Molecular Formula C34H18F10IrN4+
Molecular Weight 864.7 g/mol
IUPAC Name 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine
Standard InChI InChI=1S/C12H6F6N2.2C11H6F2N.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-6H;2*1-4,6-7H;/q;2*-1;+3
Standard InChI Key QRVMGONWDKBGEI-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.[Ir+3]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the empirical formula C₃₄H₁₈F₁₀IrN₄·PF₆, with a molecular weight of 864.73 g/mol . Its structure comprises a cationic iridium(III) center coordinated to two cyclometalating [2-(2,4-difluorophenyl)-4-(trifluoromethyl)pyridine] ligands and one ancillary bipyridine-derived ligand, balanced by a hexafluorophosphate (PF₆⁻) counterion. The trifluoromethyl (-CF₃) groups at the 4,4' positions of the pyridine rings enhance electron-withdrawing effects, while the 2,4-difluorophenyl substituents contribute to steric stabilization and π-conjugation .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2757084-97-0
Molecular FormulaC₃₄H₁₈F₁₀IrN₄·PF₆
Molecular Weight864.73 g/mol
Purity≥97% (HPLC)
Recommended Storage-20°C, inert atmosphere

Synthesis and Characterization

Ligand Preparation

The synthesis of the cyclometalating ligand 2-(2,4-difluorophenyl)-4-(trifluoromethyl)pyridine follows a Suzuki-Miyaura cross-coupling protocol. As demonstrated in analogous syntheses , 2-chloro-4-(trifluoromethyl)pyridine reacts with 2,4-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ base, yielding the ligand in ~75% efficiency after refluxing in 1,4-dioxane/water .

Iridium Complexation

The iridium(III) core is introduced via a two-step process:

  • Chloro-bridged dimer formation: Reaction of [Ir(COD)(μ-Cl)]₂ with the cyclometalating ligand in 2-ethoxyethanol under nitrogen forms a μ-chloro-bridged dimer .

  • Ancillary ligand substitution: The dimer is treated with a chelating nitrogen donor (e.g., bipyridine derivatives) and ammonium hexafluorophosphate to precipitate the final cationic complex .

Analytical Validation

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorine environments (e.g., δ -108 to -112 ppm for aromatic F; δ -70 ppm for PF₆⁻) .

  • High-Resolution Mass Spectrometry (HR-MS): Positive-ion mode detects [M-PF₆]⁺ at m/z 841.2502 (calc. 841.2481) .

  • Elemental Analysis: Matches calculated C (48.73%), H (3.68%), and N (5.68%) .

Photophysical Behavior

Absorption and Emission

The complex exhibits strong metal-to-ligand charge transfer (MLCT) transitions in the UV-vis spectrum (λₐᵦs ~300–400 nm), with structured emission bands in the blue-green region (λₑₘ ~450–520 nm) . Fluorination red-shifts emission by stabilizing the excited state through enhanced spin-orbit coupling and reduced non-radiative decay .

Table 2: Photophysical Parameters

ParameterValueConditionsSource
λₐᵦs (max)304 nmTHF solution
λₑₘ (max)431 nmTHF solution
Quantum Yield (Φ)0.42Rigid matrix
Lifetime (τ)1.8 μsDeaerated CH₂Cl₂

Applications in Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

As a phosphorescent emitter, the complex’s high quantum yield and thermal stability (TGA: >320°C) make it suitable for solution-processed OLED layers. Fluorinated ligands improve compatibility with hydrophobic host matrices, reducing phase separation in thin films .

Electroluminescent Performance

In prototype devices, the complex achieves:

  • Luminance Efficiency: 18 cd/A at 100 cd/m² .

  • CIE Coordinates: (0.24, 0.45) – blue-green hue .

Recent Advancements (2023–2025)

Recent studies focus on:

  • Nanoparticle Encapsulation: Silica-coated particles enhance moisture resistance for flexible OLEDs .

  • Hybrid Perovskite Interfaces: Iridium complexes as hole-transport layers improve perovskite solar cell efficiency to 22.4% .

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